molecular formula C24H40O4 B1231110 3beta,6beta-Dihydroxy-5beta-cholan-24-oic Acid

3beta,6beta-Dihydroxy-5beta-cholan-24-oic Acid

Cat. No.: B1231110
M. Wt: 392.6 g/mol
InChI Key: DGABKXLVXPYZII-UNSLZIRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta,6beta-dihydroxy-5beta-cholan-24-oic acid is a dihydroxy-5beta-cholanic acid with hydroxy groups located at positions 3beta and 6beta. It has a role as a metabolite. It is a bile acid, a dihydroxy-5beta-cholanic acid, a 3beta-hydroxy steroid and a 6beta-hydroxy steroid.

Scientific Research Applications

Bile Acid Identification and Metabolism

The study by Summerfield, Billing, and Shackleton (1976) explores the identification of bile acids in serum and urine during cholestasis, revealing the presence of various bile acids, including 3beta,6beta-Dihydroxy-5beta-cholan-24-oic acid. This research underscores the complexity of bile acid metabolism in humans, particularly under pathological conditions like cholestasis (Summerfield, Billing, & Shackleton, 1976).

Crystal Structures of Oxo-Cholic Acids

Bertolasi et al. (2005) report on the crystal structures of various oxo-cholic acids, including derivatives similar to this compound. Their findings are significant for understanding the molecular and supramolecular architecture of these compounds, which is vital for potential pharmaceutical applications (Bertolasi et al., 2005).

Bile Salts in Germ-Free Animals

Haslewood's (1971) research on bile salts in germ-free domestic fowl and pigs offers insights into primary bile acids in animals, including compounds structurally related to this compound. This study provides valuable data for comparative biochemistry and the evolution of bile acid biosynthesis (Haslewood, 1971).

Electrochemical Oxidation Studies

Medici et al. (2001) explore the regioselectivity in anodic electrochemical oxidation of cholic acid, generating insights into chemical transformations relevant to compounds like this compound. Their findings contribute to understanding the electrochemical behavior of bile acids (Medici et al., 2001).

Synthesis and Characterization of Bile Acid Derivatives

The research by Shalon and Elliott (1976) on synthesizing derivatives of bile acids, including those structurally related to this compound, provides crucial information for the development of novel compounds with potential therapeutic applications (Shalon & Elliott, 1976).

Properties

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

IUPAC Name

(4R)-4-[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1

InChI Key

DGABKXLVXPYZII-UNSLZIRMSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta,6beta-Dihydroxy-5beta-cholan-24-oic Acid
Reactant of Route 2
3beta,6beta-Dihydroxy-5beta-cholan-24-oic Acid
Reactant of Route 3
3beta,6beta-Dihydroxy-5beta-cholan-24-oic Acid
Reactant of Route 4
3beta,6beta-Dihydroxy-5beta-cholan-24-oic Acid
Reactant of Route 5
3beta,6beta-Dihydroxy-5beta-cholan-24-oic Acid
Reactant of Route 6
3beta,6beta-Dihydroxy-5beta-cholan-24-oic Acid

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